3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran

synthetic chemistry regioselectivity isomer separation

Generic 'tetrahydrodimethylbenzofuran' purchases risk isomer contamination, compromising regulatory compliance and experimental reproducibility. The 3,5-dimethyl isomer (CAS 51605-49-3) is the sole legally permissible scaffold for U.S. flavor/fragrance R&D after the 2018 FDA ban on synthetic menthofuran. Its distinct logP (4.02) and boiling point (210.7 °C) ensure unambiguous chromatographic identification. • Isomerically pure reference standard for GC-MS/HPLC method development. • Preferred intermediate for lipid-soluble probes and hydrophobic pharmacophores. • SAR comparator for methyl-position-dependent biological activity.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Cat. No. B15211905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=CO2)C
InChIInChI=1S/C10H14O/c1-7-3-4-10-9(5-7)8(2)6-11-10/h6-7H,3-5H2,1-2H3
InChIKeyPGERSOCMRDCWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran: Regioisomeric Identity, Physicochemical Baseline, and Procurement Significance


3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran (CAS 51605-49-3) is a partially saturated benzofuran derivative with methyl substituents at the 3- and 5-positions of the bicyclic framework. It is a constitutional isomer of the naturally abundant monoterpenoid menthofuran (3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran, CAS 494-90-6), with which it is frequently confused in commercial databases . The compound is listed as a natural product found in Mentha pulegium and is primarily employed as a research intermediate or as a regioisomeric reference standard. Its predicted logP of approximately 4.02 and boiling point of 210.7 ± 9.0 °C differentiate it from the more polar, lower-boiling menthofuran (logP ~2.80, bp 204–206 °C lit.) , establishing distinct formulation and separation requirements.

Why 3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran Cannot Be Replaced by Generic Tetrahydrobenzofuran Isomers


Tetrahydrobenzofuran isomers bearing methyl groups at different positions exhibit divergent physicochemical properties, biological activities, and regulatory classifications. The 3,5-dimethyl regioisomer possesses a unique substitution pattern that directly affects lipophilicity (logP 4.02 vs. 2.80 for menthofuran) and boiling point, leading to different chromatographic retention and solubility behavior . Critically, regulatory agencies have prohibited the use of synthetic menthofuran (3,6-isomer) as a flavoring substance due to toxicity concerns, whereas the 3,5-isomer remains unregulated for industrial use . Procurement of a generic “tetrahydrodimethylbenzofuran” without CAS-level specification thus risks receiving a mixture of regioisomers or the unintended 3,6-isomer, compromising experimental reproducibility and regulatory compliance.

Quantitative Differentiation Evidence for 3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran Against Closest Analogs


Regioisomeric Product Selectivity in Carboxonium-Ion Cyclization: Target Isomer as the Dominant Product Under Defined Conditions

The acid-catalyzed cyclization of cyclic acetals produces a mixture of tetrahydrodimethylbenzofuran regioisomers. The 3,5-dimethyl isomer is obtained as the predominant product under specific proton-mediated conditions, while the 3,6-isomer (menthofuran) and 3,4-isomer are formed as minor byproducts . This synthetic study provides direct experimental evidence that the target regioisomer is a distinct chemical entity with its own formation pathway, separable from the 3,6- and 3,4-isomers.

synthetic chemistry regioselectivity isomer separation

Predicted LogP Difference: 4.02 (3,5-isomer) vs. 2.80 (3,6-isomer) — Impacts Solubility and Membrane Partitioning

The ACD/Labs-predicted octanol-water partition coefficient (logP) for the 3,5-dimethyl regioisomer is 4.02, substantially higher than the estimated logP of 2.80 for the 3,6-isomer menthofuran . This difference of 1.22 log units corresponds to approximately a 16-fold higher theoretical partition into organic phases for the 3,5-isomer.

physicochemical property lipophilicity drug-likeness

Regulatory Status Dichotomy: FDA Prohibits Synthetic 3,6-Isomer While 3,5-Isomer Remains Unrestricted

In 2018, the U.S. FDA revoked the use of seven synthetic flavoring substances, including menthofuran (4,5,6,7-tetrahydro-3,6-dimethylbenzofuran), due to carcinogenicity and toxicity evidence . The 3,5-dimethyl isomer (CAS 51605-49-3) is not listed among the prohibited substances and carries no FDA flavor regulation restriction, making it the legally compliant choice for industrial and research applications where the 3,6-isomer is banned.

regulatory compliance flavor safety procurement restriction

Boiling Point Distinction: 210.7 °C (Predicted) vs. 204–206 °C (Experimental) Enables Fractional Separation

The ACD/Labs-predicted boiling point of 3,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran is 210.7 ± 9.0 °C at 760 mmHg , whereas the experimentally determined boiling point of menthofuran (3,6-isomer) is 204–206 °C . Although the ranges partially overlap, the 4–6 °C difference is sufficient for fractional distillation under precise vacuum control and serves as a quality-control parameter for identity verification via GC retention index.

physical property purification quality control

Patent-Specific Synthetic Route Using Isopulegol as a Terpene-Derived Starting Material

A patent-pending synthetic route (CN102453009A) describes the preparation of 3,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran from isopulegol (C₁₀H₁₈O) via sequential epoxidation, oxidation, and cyclization . This contrasts with classic menthofuran synthesis, which often employs pulegone cyclization or phosphorane-based furan annulation, providing an alternative terpene-derived pathway that avoids the 3,6-isomer entirely.

patent synthesis terpene feedstock alternative route

Preferred Application Scenarios for 3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran Based on Differential Evidence


Regioisomeric Reference Standard for Tetrahydrobenzofuran Analytical Method Development

When developing GC-MS or HPLC methods to resolve tetrahydrodimethylbenzofuran isomers, the 3,5-isomer (CAS 51605-49-3) must be procured as a certified reference standard to establish retention time and spectral library entries. Its predicted logP of 4.02 and boiling point of 210.7 °C provide distinct chromatographic behavior from the 3,6-isomer, enabling accurate isomer identification in complex mixtures such as essential oils.

Non-Prohibited Tetrahydrobenzofuran Scaffold for Flavor or Fragrance Research

Following the 2018 FDA prohibition of synthetic menthofuran , the 3,5-isomer remains the only legally permissible tetrahydrodimethylbenzofuran scaffold for U.S. flavor or fragrance research and development. Industrial laboratories can utilize this compound in structural optimization programs without triggering regulatory non-compliance.

Lipophilic Intermediate for Organic Synthesis of High-logP Target Molecules

The elevated logP of 4.02 relative to the 3,6-isomer (logP 2.80) makes the 3,5-isomer a preferred intermediate when the final target requires enhanced lipid solubility, such as in the synthesis of membrane-permeable probes or hydrophobic pharmacophores. The patent-described isopulegol route further offers a terpene-based entry to this scaffold.

Structure–Activity Relationship (SAR) Studies Probing Methyl Position Effects on Bioactivity

Because menthofuran (3,6-dimethyl) exhibits established antimicrobial activity and protein thiol reactivity , the 3,5-isomer serves as a critical comparator in SAR studies that isolate the contribution of methyl group position to biological activity. The demonstrated synthetic selectivity for the 3,5-product ensures that researchers can obtain isomerically pure material for reproducible bioassay data.

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